2-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-1H-indole
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Overview
Description
The compound “(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(1H-indol-2-yl)methanone” is a type of fluoroquinolone, which is a class of antibacterial agents . It is synthesized by introducing 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine building blocks to the C7 position of the quinolone core .
Synthesis Analysis
The synthesis of this compound involves the introduction of 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine building blocks to the C7 position of the quinolone core, 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid . This process yields the corresponding fluoroquinolones in 40-83% yield .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,2,3-triazol-1-yl group and a piperidin-1-yl group attached to a methanone group . The compound also contains an indol-2-yl group .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its synthesis. The 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine building blocks are synthesized and introduced to the C7 position of the quinolone core .Scientific Research Applications
Synthesis and Structural Studies
- The synthesis and characterization of compounds with structures closely related to the target molecule involve complex reactions and detailed analysis techniques. For example, one study focused on the synthesis of a compound through a substitution reaction, highlighting the importance of spectroscopic techniques in confirming molecular structures. The study revealed that the piperidine ring adopts a chair conformation, and the structure is stabilized by inter and intra-molecular hydrogen bonds, as well as π···π interactions. This type of research is fundamental in understanding the properties and potential applications of novel compounds (Karthik et al., 2021).
Biological Activity Studies
- Piperidine derivatives, including those with triazole substitutions, are a focus of research due to their potential biological activities. Studies have synthesized novel compounds and tested them for antimicrobial activities. For instance, a series of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives were synthesized and evaluated for in vitro antibacterial and antifungal activities, showing promise as antimicrobial agents (Mallesha & Mohana, 2014).
Anticancer and Antituberculosis Studies
- The investigation into the anticancer and antituberculosis potential of piperidine-based compounds indicates a significant interest in their therapeutic applications. Compounds with the piperidine motif have been synthesized and shown to possess antiproliferative activity against human leukemia cells, suggesting a pathway for developing new anticancer therapies (Vinaya et al., 2011).
Computational and Theoretical Studies
- Computational chemistry and theoretical calculations play a crucial role in understanding the properties and reactivity of complex molecules. Density functional theory (DFT) calculations, for example, are used to optimize structural coordinates and evaluate electronic parameters, aiding in the prediction of molecular behavior and reactivity (Karthik et al., 2021).
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound, also known as (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(1H-indol-2-yl)methanone, are cancer cells . The compound has been shown to exhibit potent inhibitory activities against various cancer cell lines, including MCF-7, Hela, and A549 . The anticancer activity of these molecules is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of the enzyme .
Mode of Action
The compound interacts with its targets by forming hydrogen bonds with different targets . This leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of the compound . Molecular docking studies have been done to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme as a possible target .
Biochemical Pathways
The compound affects the biochemical pathways involved in cell proliferation and apoptosis . It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis . The triazole moiety interacts with β-tubulin via H-bonding with numerous amino acids .
Result of Action
The compound exhibits cytotoxic activities against various cancer cell lines . Notably, some of the most potent compounds demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin . This suggests that the compound has proper selectivity against normal and cytotoxic cancerous cell lines .
Properties
IUPAC Name |
1H-indol-2-yl-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c22-16(15-11-12-3-1-2-4-14(12)18-15)20-8-5-13(6-9-20)21-10-7-17-19-21/h1-4,7,10-11,13,18H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPBFHGIYZNDQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)C3=CC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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